molecular formula C17H20ClN3OS B4155110 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B4155110
M. Wt: 349.9 g/mol
InChI Key: JDUCMBYBGXMHJY-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a piperazine moiety, and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Moiety: The piperazine ring is synthesized by reacting ethylenediamine with an appropriate alkylating agent under basic conditions.

    Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable chloro-substituted benzene derivative reacts with the piperazine intermediate.

    Formation of the Thiophene Ring: The thiophene ring is synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dithioester.

    Coupling of the Thiophene and Piperazine Moieties: The final step involves coupling the thiophene ring with the piperazine intermediate through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, ethanol as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-pyrrolecarboxamide: Similar structure but with a pyrrole ring instead of a thiophene ring.

Properties

IUPAC Name

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c1-2-20-8-10-21(11-9-20)16-13(18)5-3-6-14(16)19-17(22)15-7-4-12-23-15/h3-7,12H,2,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUCMBYBGXMHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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